2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyrazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyrazine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the desired compound . The reaction conditions often include the use of hydrogen at room temperature to convert intermediates into the final carboxylic acid product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. For example, it can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound. Studies have shown that derivatives of this compound can inhibit collagen production, making it a potential candidate for anti-fibrotic therapies .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but have a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a fused pyrazole and pyrimidine ring system and are known for their CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also feature a fused ring system and exhibit significant cytotoxic activities against cancer cell lines.
Uniqueness
2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both pyrazine and pyrimidine rings, which allows it to interact with a broader range of biological targets compared to similar compounds
Properties
Molecular Formula |
C9H6N4O2 |
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Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-pyrazin-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)6-1-2-12-8(13-6)7-5-10-3-4-11-7/h1-5H,(H,14,15) |
InChI Key |
BQFLUKDNSXUSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=NC=CN=C2 |
Origin of Product |
United States |
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